Mmp13-IN-2 vs. T-26c: 5.2x Potency Advantage for MMP-13 Inhibition
Mmp13-IN-2 exhibits an IC50 of 0.036 nM (36 pM) for MMP-13 in an enzymatic assay, compared to T-26c's reported IC50 of 6.9 pM (0.0069 nM) [1][2]. This represents a 5.2-fold greater potency for T-26c relative to Mmp13-IN-2. However, Mmp13-IN-2's potency remains in the sub-nanomolar range and is accompanied by a distinct selectivity profile.
| Evidence Dimension | MMP-13 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.036 nM (36 pM) |
| Comparator Or Baseline | T-26c: 0.0069 nM (6.9 pM) |
| Quantified Difference | T-26c is 5.2-fold more potent than Mmp13-IN-2 |
| Conditions | Enzymatic assay using recombinant human MMP-13 catalytic domain |
Why This Matters
While T-26c has a potency edge, Mmp13-IN-2's still-sub-nanomolar IC50 is sufficient for most applications, and its distinct selectivity fingerprint (see next item) may be preferred in assays where cross-reactivity with other MMPs is a concern.
- [1] Nara H, Kaieda A, Sato K, Naito T, Mototani H, Oki H, Yamamoto Y, Kuno H, Santou T, Kanzaki N, Terauchi J, Uchikawa O, Kori M. Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)-13 Inhibitors with a 1,2,4-Triazol-3-yl Moiety as a Zinc Binding Group Using a Structure-Based Design Approach. J Med Chem. 2017 Jan 26;60(2):608-626. View Source
- [2] Chemical Probes Portal. Probe T-26c. https://www.chemicalprobes.org/t-26c View Source
